Structural Analysis and Synthetic Utility of 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery
Structural Analysis and Synthetic Utility of 5-(Chlorosulfonyl)thiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern fragment-based drug discovery and parallel synthesis, bifunctional heterocyclic building blocks are invaluable. 5-(Chlorosulfonyl)thiophene-2-carboxylic acid (CAS: 10216-12-3) stands out as a highly versatile, privileged scaffold[1]. Featuring both a highly electrophilic sulfonyl chloride moiety and a carboxylic acid group on a rigid thiophene core, this molecule allows for rapid, orthogonal functionalization. It has been extensively utilized to synthesize targeted sulfonamide libraries, including potent c-Jun N-terminal kinase (JNK) inhibitors[2] and novel antimalarial agents targeting parasite nutrient channels[3].
This technical guide provides an in-depth analysis of its structural properties, chemical reactivity, and field-proven standard operating procedures (SOPs) for its application in synthetic workflows.
Structural Fingerprinting & Physicochemical Profiling
Understanding the physicochemical and spectroscopic profile of 5-(chlorosulfonyl)thiophene-2-carboxylic acid is critical for tracking reaction progression and predicting its behavior in biological assays[4].
Physicochemical Properties
The following table summarizes the core quantitative data for the building block:
| Property | Value |
| Chemical Name | 5-(Chlorosulfonyl)thiophene-2-carboxylic acid |
| CAS Number | 10216-12-3 |
| Molecular Formula | C₅H₃ClO₄S₂ |
| Molecular Weight | 226.66 g/mol |
| Melting Point | 132–133 °C |
| Topological Polar Surface Area (TPSA) | 108 Ų |
| XLogP3 | 1.8 |
Spectroscopic Characterization
For structural validation during library synthesis, the following representative spectroscopic benchmarks are used:
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¹H NMR (400 MHz, DMSO-d₆): The thiophene ring presents a classic AB spin system. The strong electron-withdrawing effect of the chlorosulfonyl group at C5 and the carboxylic acid at C2 significantly deshields the ring protons. Expect two doublets around δ 8.05 (d, J = 4.0 Hz, 1H, H4) and δ 7.82 (d, J = 4.0 Hz, 1H, H3) . The carboxylic acid proton appears as a broad singlet at δ 13.80 .
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¹³C NMR (100 MHz, DMSO-d₆): Five distinct carbon resonances are observed: δ 161.8 (C=O), 146.2 (C5, attached to SO₂Cl), 138.5 (C2, attached to COOH), 133.4 (C4), and 129.1 (C3).
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FT-IR (ATR, cm⁻¹): Key vibrational bands include the broad O-H stretch of the carboxylic acid (3100–2500 cm⁻¹), the sharp C=O stretch (~1685 cm⁻¹), the intense asymmetric and symmetric SO₂ stretches (~1375 cm⁻¹ and ~1170 cm⁻¹), and the diagnostic S-Cl stretch (~585 cm⁻¹).
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of this building block lies in its orthogonal reactivity . The sulfonyl chloride is a "hard" electrophile that reacts rapidly with nucleophiles (such as primary and secondary amines) at low temperatures. In contrast, the carboxylic acid is kinetically inert to amines under these conditions and requires specific activation (e.g., via HATU, EDC, or conversion to an acid chloride) to form an amide bond.
This kinetic differentiation allows chemists to perform sequential functionalization without the strict need for protecting groups, though esterification is occasionally used to enhance solubility during complex syntheses[5].
Sequential orthogonal functionalization of 5-(chlorosulfonyl)thiophene-2-carboxylic acid.
Standard Operating Procedure: Orthogonal Sulfonamide Synthesis
To ensure high yields and prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding sulfonic acid, the following self-validating protocol is recommended for the first stage of functionalization (Sulfonylation).
Step-by-Step Methodology
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Preparation of the Amine Solution:
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In an oven-dried round-bottom flask purged with Argon, dissolve the target amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
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Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
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Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric hindrance makes it strictly non-nucleophilic. This prevents the base from competing with the amine for the highly reactive sulfonyl chloride, thereby suppressing the formation of unwanted side products. Anhydrous DCM is used because it readily solubilizes the reagents while remaining entirely inert to the electrophile[6].
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Controlled Sulfonylation:
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Add 5-(chlorosulfonyl)thiophene-2-carboxylic acid (1.1 equivalents) portion-wise over 10 minutes.
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Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling the reaction mitigates this exotherm and kinetically suppresses the competitive hydrolysis of the sulfonyl chloride by any trace adventitious moisture.
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Reaction Progression:
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Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
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Monitor the reaction via LC-MS. The disappearance of the amine mass and the appearance of the sulfonamide mass (often ionizing well in negative mode due to the free carboxylic acid) indicates completion.
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Workup and Isolation:
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Quench the reaction by adding 1N aqueous HCl until the aqueous layer reaches pH 2–3.
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Extract the mixture three times with ethyl acetate (EtOAc).
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Causality: Acidification is critical. It ensures the unreacted DIPEA is washed into the aqueous layer as a water-soluble salt, while the free carboxylic acid moiety of the product is fully protonated (neutralized). This drives the highly polar sulfonamide product into the organic phase during liquid-liquid extraction.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate sulfonamide.
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Application in High-Throughput Library Generation
Because the sulfonylation protocol requires minimal purification (often just a simple liquid-liquid extraction), 5-(chlorosulfonyl)thiophene-2-carboxylic acid is an ideal scaffold for automated, high-throughput parallel synthesis. By arraying diverse amines in a 96-well format, researchers can rapidly generate libraries of thiophene sulfonamides. These libraries are frequently screened against targets such as Plasmodium falciparum surface anion channels (PSAC)[7] or human kinases[8].
High-throughput sulfonamide library generation and screening workflow.
Handling, Stability, and Storage
As with all sulfonyl chlorides, 5-(chlorosulfonyl)thiophene-2-carboxylic acid is highly moisture-sensitive and can act as a lachrymator.
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Storage: It must be stored at 2–8 °C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen).
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Handling: Always handle within a properly ventilated fume hood. Prolonged exposure to atmospheric moisture will result in irreversible hydrolysis to 5-sulfothiophene-2-carboxylic acid, rendering the material synthetically useless for direct sulfonamide coupling.
References
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NextSDS / ECHA - 5-(chlorosulfonyl)thiophene-2-carboxylic acid Chemical Substance Information. Available at:[Link]
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Angene Chemical - 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-|10216-12-3 Properties. Available at:[Link]
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Journal of Medicinal Chemistry (ACS) - Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Rückle et al. (2004). Available at:[Link]
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Molecular Pharmacology - Optimized Pyridazinone Nutrient Channel Inhibitors Are Potent and Specific Antimalarial Leads. Butler et al. (2022). Available at:[Link]
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MDPI Pharmaceuticals - A High-Throughput Inhibitor Screen Targeting CLAG3 Export and Membrane Insertion on Human Erythrocytes Infected with Malaria Parasites. Available at:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized pyridazinone nutrient channel inhibitors are potent and specific antimalarial leads | Medicines for Malaria Venture [mmv.org]
- 4. angenechemical.com [angenechemical.com]
- 5. Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Pyridazinone Nutrient Channel Inhibitors Are Potent and Specific Antimalarial Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
